

An In-depth Technical Guide to Ferroptosis Induction by RSL3

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Compound of Interest

Compound Name: ML303

Cat. No.: B2935589

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An important introductory note: Initial searches for the ferroptosis inducer "**ML303**" did not yield direct evidence of its role in this specific cell death pathway. The preponderance of available scientific literature points to **ML303** as an antagonist of the influenza virus NS1 protein. Therefore, to provide a comprehensive and accurate technical guide on the core principles of ferroptosis induction by a small molecule, this document will focus on the well-characterized and widely studied ferroptosis inducer, RSL3 ((1S,3R)-RSL3). RSL3 is a potent and specific inducer of ferroptosis, and its mechanism of action, though still under active investigation, provides an excellent framework for understanding this unique form of regulated cell death.

Introduction to RSL3 and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.^[1] It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The induction of ferroptosis is a promising therapeutic strategy for various diseases, particularly cancer.

RSL3 (RAS-selective lethal 3) was identified in screens for compounds that selectively kill cancer cells harboring oncogenic RAS mutations.^[1] It is a potent and specific inducer of ferroptosis that functions independently of glutathione (GSH) depletion, distinguishing it from other inducers like erastin.^[2] RSL3's primary mechanism of action is the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.^[2]

Chemical and Physical Properties of RSL3

RSL3 is a small molecule with the following properties:

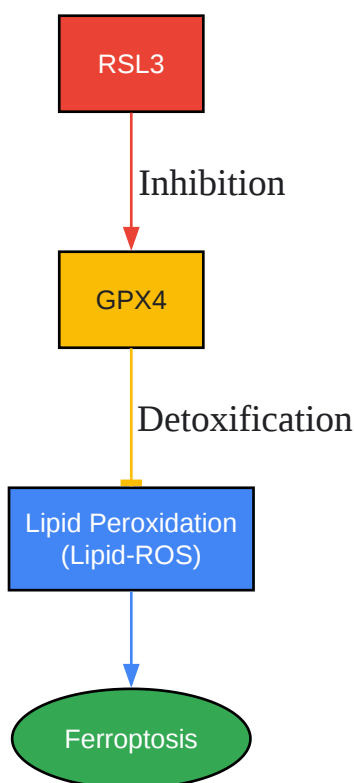
Property	Value
IUPAC Name	(1S,3R)-2-(2-chloroacetyl)-1,2,3,4-tetrahydro-1-(4-(methoxycarbonyl)phenyl)-3-methyl-6,7-dimethoxyisoquinolin-3-yl methyl carbonate
Molecular Formula	C23H21ClN2O5
Molecular Weight	440.88 g/mol
CAS Number	1219810-16-8
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action of RSL3

The primary and most well-established mechanism of RSL3-induced ferroptosis is the direct inhibition of GPX4.^[2] However, recent studies have revealed a more complex signaling network, suggesting that RSL3 may have broader effects on the cellular redox state.

Primary Mechanism: GPX4 Inhibition

RSL3 contains a chloroacetamide moiety that is thought to covalently bind to the active site selenocysteine of GPX4, leading to its irreversible inactivation.^[1] GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, a critical step in preventing the propagation of lipid peroxidation.^[2] Inhibition of GPX4 by RSL3 leads to an unchecked accumulation of lipid reactive oxygen species (ROS), ultimately culminating in cell death.



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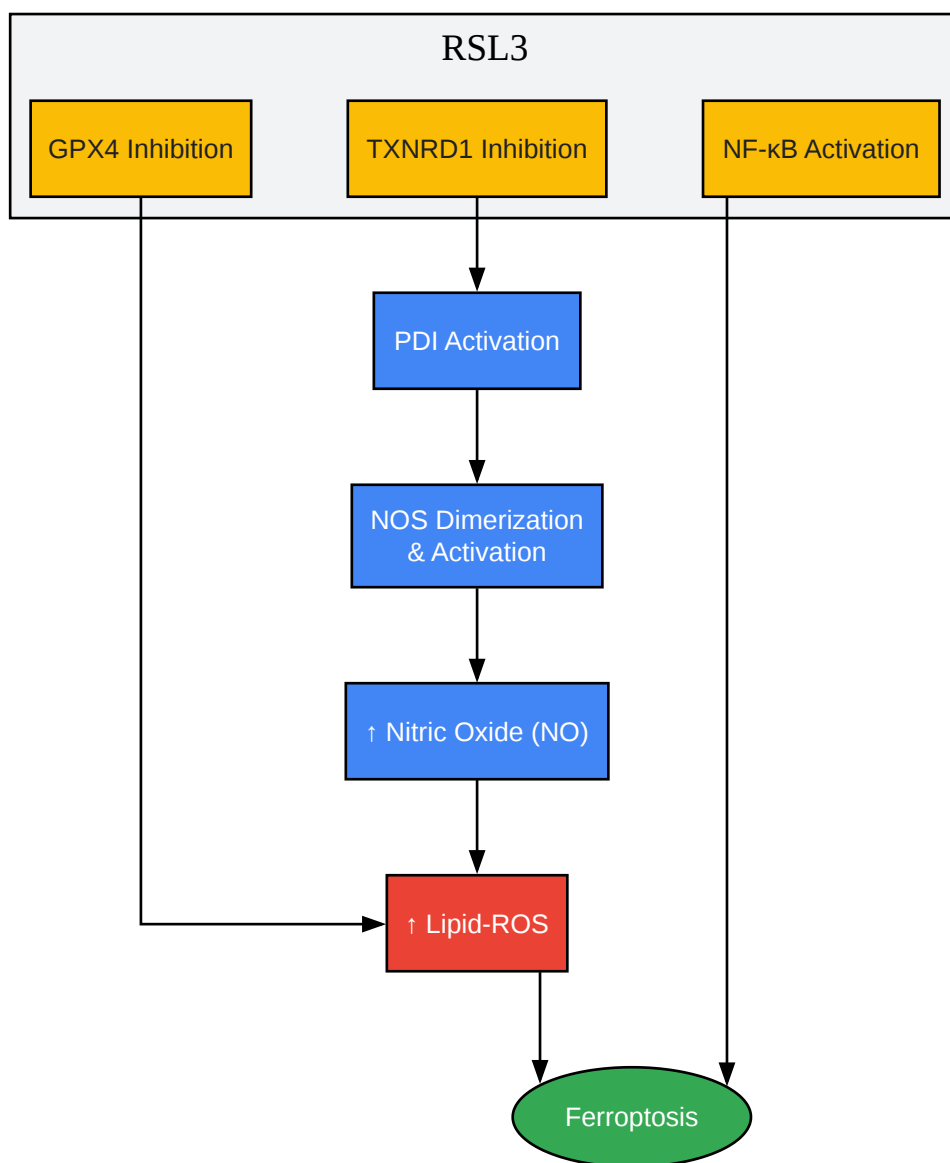
Figure 1: Core mechanism of RSL3-induced ferroptosis via GPX4 inhibition.

Debated and Emerging Mechanisms

While GPX4 is a key target, some studies suggest RSL3's effects are broader:

- **Thioredoxin Reductase 1 (TXNRD1) Inhibition:** Some evidence suggests that RSL3 can also inhibit TXNRD1, another important selenoprotein involved in cellular redox control.^[1] However, other TXNRD1 inhibitors do not consistently induce ferroptosis, indicating this may not be the primary mechanism.^[1]
- **PDI-NOS-NO Pathway:** RSL3-mediated inhibition of TXNRD1 may lead to the activation of Protein Disulfide Isomerase (PDI). Activated PDI can then promote the dimerization and activation of Nitric Oxide Synthase (NOS), leading to increased nitric oxide (NO) and subsequent ROS/lipid-ROS accumulation.^{[3][4]}
- **NF-κB Pathway Activation:** In some cancer cell types, such as glioblastoma, RSL3 has been shown to activate the NF-κB signaling pathway, which can contribute to the downregulation

of ferroptosis defense proteins and enhance cell death.[5][6]



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Figure 2: Expanded signaling pathways in RSL3-induced ferroptosis.

Quantitative Data on RSL3 Activity

The half-maximal inhibitory concentration (IC₅₀) of RSL3 varies depending on the cell line, reflecting differences in their sensitivity to ferroptosis.

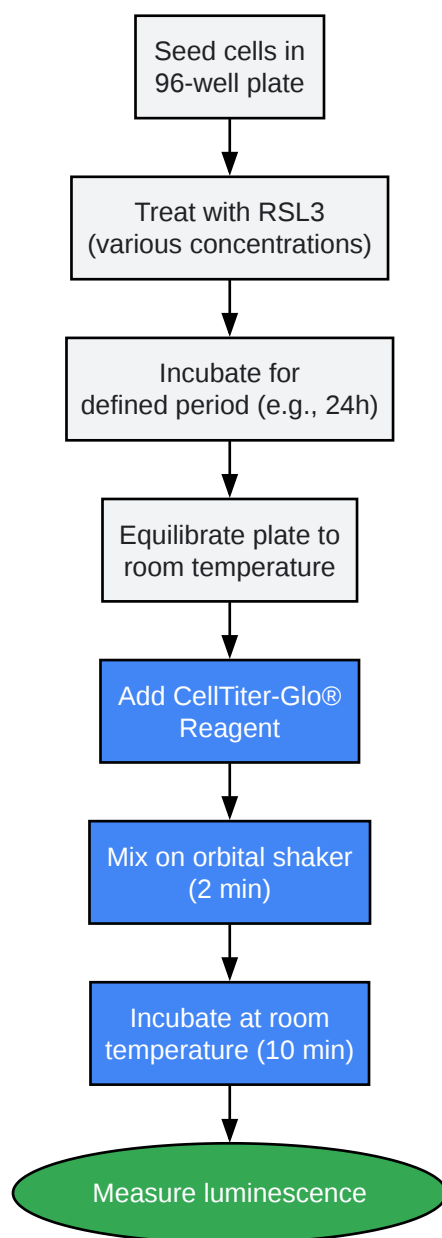
Cell Line	Cancer Type	RSL3 IC50 (24h)	Reference
HCT116	Colorectal Cancer	4.084 μ M	[3]
LoVo	Colorectal Cancer	2.75 μ M	[3]
HT29	Colorectal Cancer	12.38 μ M	[3]

Cell Line	Cancer Type	RSL3 IC50 (72h)	Reference
HN3	Head and Neck Cancer	0.48 μ M	
HN3-rsIR (resistant)	Head and Neck Cancer	5.8 μ M	

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.



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Figure 3: Workflow for CellTiter-Glo® cell viability assay.

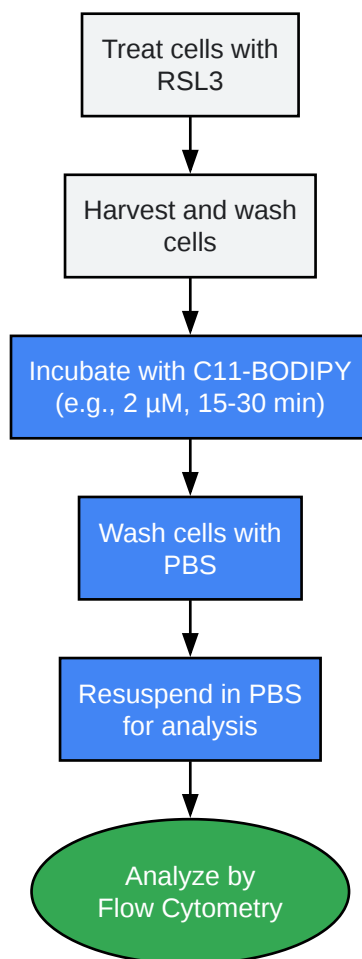
Protocol:

- **Cell Seeding:** Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of culture medium. Incubate overnight.
- **Treatment:** Add various concentrations of RSL3 to the wells. Include a vehicle control (DMSO).

- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Lipid Peroxidation Assay (Using C11-BODIPY 581/591)

This assay measures lipid peroxidation using the fluorescent probe C11-BODIPY 581/591. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, it shifts to green fluorescence. This shift can be quantified by flow cytometry or fluorescence microscopy. [\[10\]](#)[\[11\]](#)[\[12\]](#)



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